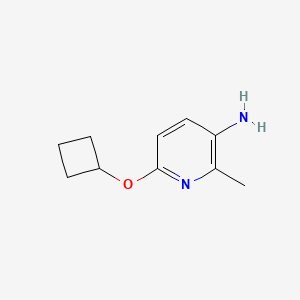
6-Cyclobutoxy-2-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclobutoxy-2-methylpyridin-3-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a pyridine derivative, characterized by the presence of a cyclobutoxy group at the 6th position and a methyl group at the 2nd position of the pyridine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxy-2-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with cyclobutylboronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
the principles of continuous flow synthesis, which offer advantages such as shorter reaction times, increased safety, and reduced waste, could be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclobutoxy-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cross-Coupling Reactions: As mentioned earlier, it can participate in Suzuki cross-coupling reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki cross-coupling reactions can yield various aryl-substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
6-Cyclobutoxy-2-methylpyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 6-Cyclobutoxy-2-methylpyridin-3-amine is not well-documented. like other pyridine derivatives, it is likely to interact with various molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, influencing their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 6-Cyclobutoxy-2-methylpyridin-3-amine.
2-Methylpyridine: A simpler pyridine derivative used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives .
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
6-cyclobutyloxy-2-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-9(11)5-6-10(12-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3 |
Clave InChI |
AGRVQEOYSGUMLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)OC2CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



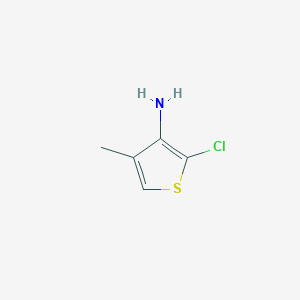
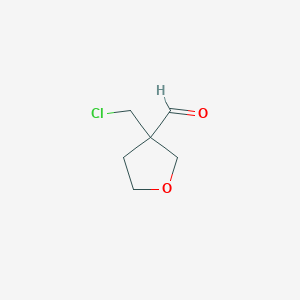
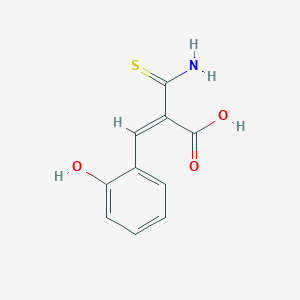
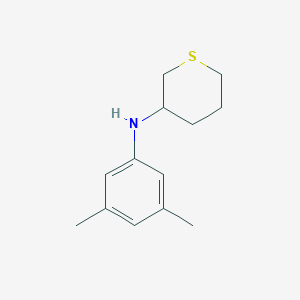
![2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13315826.png)
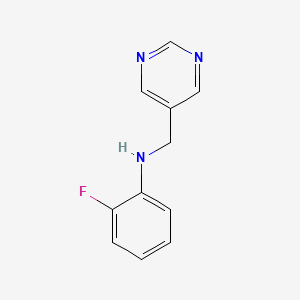
![N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13315849.png)
![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)
![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
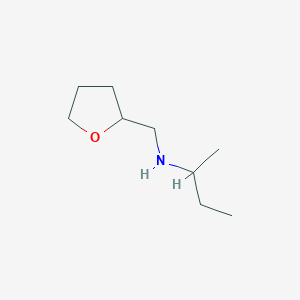
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
